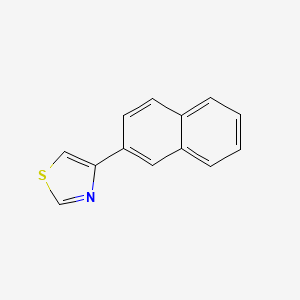

4-(2-Naphthyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : 4-(2-Naphthyl)-1,3-thiazole and its derivatives have been synthesized through various methods, including multi-component reactions and reactions involving thiourea, demonstrating the chemical versatility of these compounds (Pinto, Henao, & Kouznetsov, 2018), (Koparır, Cansiz, & Ahmedzade, 2004).

- Structural Analysis : X-ray diffraction and other molecular characterization techniques have been utilized to understand the structural properties of these compounds, providing insight into their potential applications (Pinto, Henao, & Kouznetsov, 2018).

Biological and Medical Research

- Antiplasmodial Activity : Some naphtho[2,1-d]thiazoles have shown promising in vitro activity against the multiresistant K1 Plasmodium falciparum strain, suggesting potential for antimalarial drug development (Cohen et al., 2012).

- Antibacterial and Antifungal Properties : Certain derivatives have been tested for antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Koparır, Cansiz, & Ahmedzade, 2004), (Verma, Malik, Singh, & Malik, 2003).

Chemical Applications

- Metal-Free Synthesis : Innovative methods for synthesizing naphtho[1,2-d]thiazole derivatives offer metal-free synthesis, highlighting environmentally friendly approaches in chemical synthesis (Liu et al., 2019).

Material Science and Sensor Applications

- Chemosensor Development : Thiazole Schiff bases, including derivatives of this compound, have been developed as chemosensors, particularly for detecting metal ions like Al3+ (Gupta, Singh, & Kumawat, 2014).

作用機序

Target of Action

For instance, a compound with a similar structure, Nafarelin, is a potent synthetic agonist of gonadotropin-releasing hormone . Another compound, 2-(β-D-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole, has been identified as a dual inhibitor of SGLT-GP .

Mode of Action

For example, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis .

Biochemical Pathways

For instance, 2-naphthol, a compound with a similar structure, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Pharmacokinetics

For instance, BMS-820836, a novel triple monoamine reuptake inhibitor, has a median T max of 5.0–7.2 h and a mean apparent terminal T 1/2 of 34–57 h .

Result of Action

For instance, Nafarelin, a similar compound, leads to decreased secretion of gonadal steroids by about 4 weeks .

特性

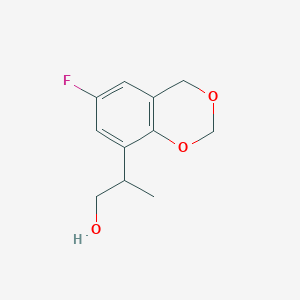

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-15-9-14-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZUGFAWQSDDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2788992.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B2788995.png)

![3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2789005.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide](/img/structure/B2789006.png)

![1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2789007.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2789013.png)